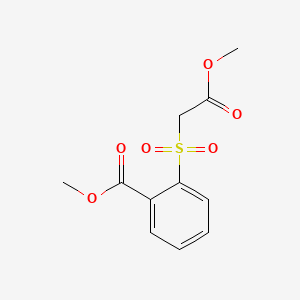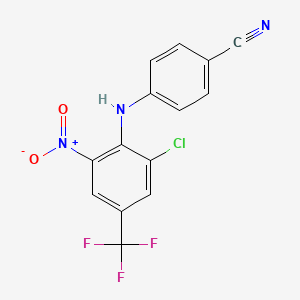
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a phenylamino benzonitrile structure. Its unique chemical structure imparts distinct properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with benzonitrile under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-(2-Amino-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Shares similar functional groups but differs in the overall structure.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains additional chloro groups, leading to different reactivity.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluoro group instead of a chloro group, affecting its chemical properties.
Uniqueness
4-(2-Chloro-6-nitro-4-(trifluoromethyl)phenylamino)benzonitrile is unique due to the combination of chloro, nitro, and trifluoromethyl groups attached to a phenylamino benzonitrile structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H7ClF3N3O2 |
|---|---|
Poids moléculaire |
341.67 g/mol |
Nom IUPAC |
4-[2-chloro-6-nitro-4-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-11-5-9(14(16,17)18)6-12(21(22)23)13(11)20-10-3-1-8(7-19)2-4-10/h1-6,20H |
Clé InChI |
IDSIYPALSUJYLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



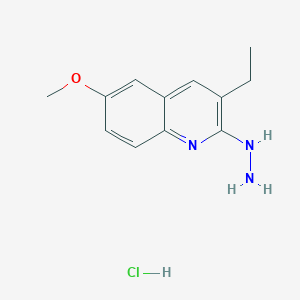
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
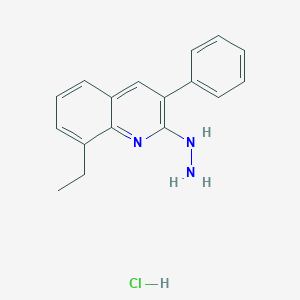
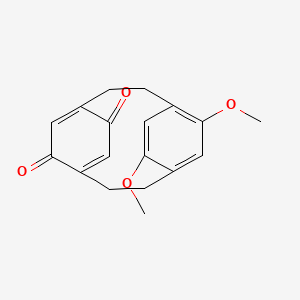
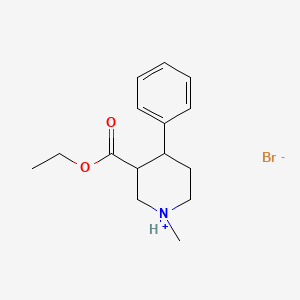

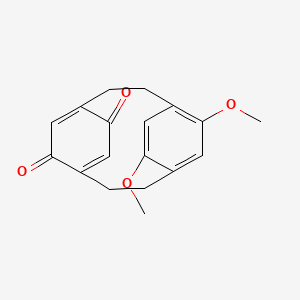
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
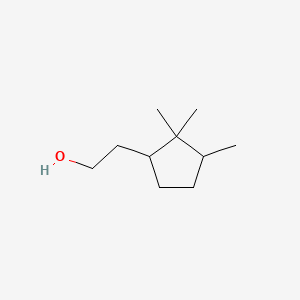
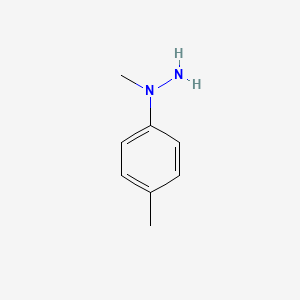
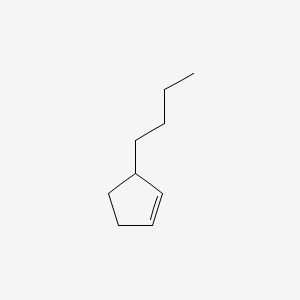
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
